2-Methyl-4-pentyl-1,3-dioxane
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Overview
Description
2-Methyl-4-pentyl-1,3-dioxane is a heterocyclic organic compound that belongs to the class of dioxanes. Dioxanes are six-membered rings containing two oxygen atoms. This compound is characterized by its unique structure, which includes a methyl group at the second position and a pentyl group at the fourth position of the dioxane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-4-pentyl-1,3-dioxane can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Catalysts such as sulfuric acid or Lewis acids like zinc chloride can be employed to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-pentyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen atoms in the dioxane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted dioxanes depending on the nucleophile used.
Scientific Research Applications
2-Methyl-4-pentyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a solvent and a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 2-Methyl-4-pentyl-1,3-dioxane involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and van der Waals interactions with these targets, leading to changes in their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-phenyl-1,3-dioxane
- 2-Methyl-4-ethyl-1,3-dioxane
- 2-Methyl-4-butyl-1,3-dioxane
Uniqueness
2-Methyl-4-pentyl-1,3-dioxane is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. The presence of the pentyl group at the fourth position enhances its hydrophobicity and influences its reactivity compared to other similar compounds .
Properties
CAS No. |
202188-43-0 |
---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
2-methyl-4-pentyl-1,3-dioxane |
InChI |
InChI=1S/C10H20O2/c1-3-4-5-6-10-7-8-11-9(2)12-10/h9-10H,3-8H2,1-2H3 |
InChI Key |
NZTUUEJEMACERX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCOC(O1)C |
boiling_point |
219.00 to 220.00 °C. @ 760.00 mm Hg |
density |
0.900-0.906 |
physical_description |
Liquid Clear, colourless liquid; Green, ethereal aroma |
solubility |
Insoluble in water; soluble in organic solvents Soluble (in ethanol) |
Origin of Product |
United States |
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